
3-(丙-2-炔基)氧杂环丁烷-3-醇
描述
“3-(Prop-2-ynyl)oxetan-3-ol” is a chemical compound with the molecular formula C6H8O2 . It has a molecular weight of 112.127 .
Synthesis Analysis
A highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished. This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters. Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis
The molecular structure of “3-(Prop-2-ynyl)oxetan-3-ol” is represented by the formula C6H8O2 . More detailed structural information may be available in specialized chemical databases or literature.科学研究应用
新型氧杂环丁烷衍生物的合成
氧杂环丁烷,例如 3-(丙-2-炔基)氧杂环丁烷-3-醇,由于其创造新的分子框架的潜力,在合成化学中引起了极大的兴趣。 该化合物可用于合成具有多种官能团的新型氧杂环丁烷衍生物,这些衍生物可以作为更复杂分子的构建模块 .
药物化学
在药物化学中,3-(丙-2-炔基)氧杂环丁烷-3-醇可用于开发新型药物。 其独特的结构允许创建具有潜在治疗效果的化合物,特别是在药物设计领域,其中氧杂环丁烷环因其稳定性和生物利用度而受到重视 .
材料科学
该化合物形成稳定环状结构的能力使其在材料科学中具有价值。 它可用于增强聚合物的性能或创建具有所需特性的新材料,例如提高耐久性或耐化学性 .
催化
3-(丙-2-炔基)氧杂环丁烷-3-醇: 可作为催化过程中的前体。 其反应性炔烃基团可以参与各种催化循环,有可能导致开发用于工业应用的新型催化体系 .
农药研究
在农药研究中,3-(丙-2-炔基)氧杂环丁烷-3-醇的衍生物可以被探索用于其作为新型杀虫剂或除草剂的潜在用途。 氧杂环丁烷环可能赋予独特的特性,影响这些化合物的生物活性 .
计算化学
该化合物的结构在计算化学中也引起了人们的兴趣,用于模拟反应并预测新型氧杂环丁烷衍生物的行为。 这可以更好地了解反应机理,并设计更有效的合成路线 .
环境化学
3-(丙-2-炔基)氧杂环丁烷-3-醇: 可能因其对环境的影响而被研究,尤其是在污染物降解方面。 其化学反应性可被利用来分解环境中的有害物质 .
生物化学
最后,在生物化学中,该化合物可用于研究酶-底物相互作用,因为它有可能模拟某些生物分子。 这可以提供对酶机制的见解,并有助于设计酶抑制剂 .
安全和危害
作用机制
Target of Action
It is suggested that this compound may act as a bioisostere of the carboxylic acid functional group , implying that it could potentially interact with a wide range of biological targets that normally interact with carboxylic acids.
Mode of Action
3-(Prop-2-ynyl)oxetan-3-ol is suggested to serve as an isostere of the carbonyl moiety . This means that it can mimic the structure and function of a carbonyl group in biochemical reactions, potentially altering the activity of enzymes or other proteins that interact with carbonyl groups.
Biochemical Pathways
Given its potential role as a bioisostere of the carboxylic acid functional group , it could potentially affect a wide range of biochemical pathways that involve carboxylic acid interactions.
Result of Action
As a potential bioisostere of the carboxylic acid functional group , it could potentially alter the activity of a wide range of enzymes and other proteins, leading to various molecular and cellular effects.
生化分析
Biochemical Properties
3-(Prop-2-ynyl)oxetan-3-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase, where it acts as a bioisostere of the carboxylic acid functional group . This interaction can influence the enzyme’s activity and, consequently, the biochemical pathways it regulates. Additionally, 3-(Prop-2-ynyl)oxetan-3-ol can form hydrogen bonds with proteins, affecting their conformation and function.
Cellular Effects
The effects of 3-(Prop-2-ynyl)oxetan-3-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving eicosanoid biosynthesis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 3-(Prop-2-ynyl)oxetan-3-ol impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 3-(Prop-2-ynyl)oxetan-3-ol exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with cyclooxygenase involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex . Additionally, 3-(Prop-2-ynyl)oxetan-3-ol can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Prop-2-ynyl)oxetan-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(Prop-2-ynyl)oxetan-3-ol remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 3-(Prop-2-ynyl)oxetan-3-ol vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on metabolic pathways and enzyme activity. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 3-(Prop-2-ynyl)oxetan-3-ol.
Metabolic Pathways
3-(Prop-2-ynyl)oxetan-3-ol is involved in several metabolic pathways, particularly those related to eicosanoid biosynthesis. It interacts with enzymes such as cyclooxygenase, influencing the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes . The compound’s impact on metabolic flux and metabolite levels underscores its potential as a modulator of metabolic pathways.
Transport and Distribution
Within cells and tissues, 3-(Prop-2-ynyl)oxetan-3-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 3-(Prop-2-ynyl)oxetan-3-ol is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . This localization is essential for the compound’s role in modulating cellular function.
属性
IUPAC Name |
3-prop-2-ynyloxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-6(7)4-8-5-6/h1,7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVJUOZKDXUTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354550-84-7 | |
| Record name | 3-(Prop-2-ynyl)oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


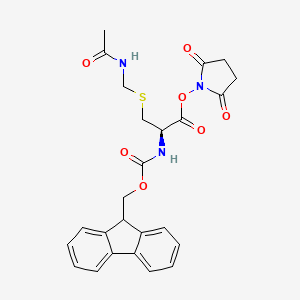
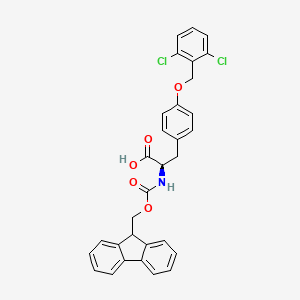
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)
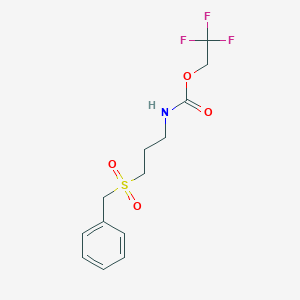

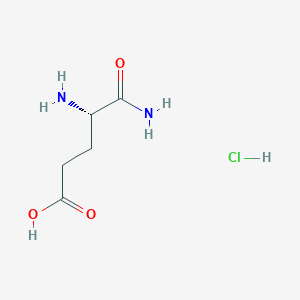
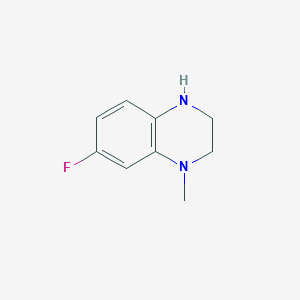
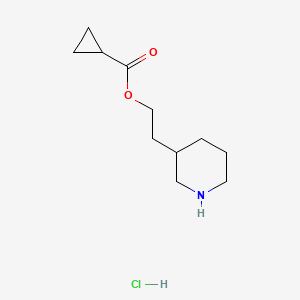
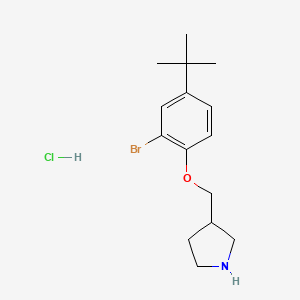
![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)
![3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1442788.png)
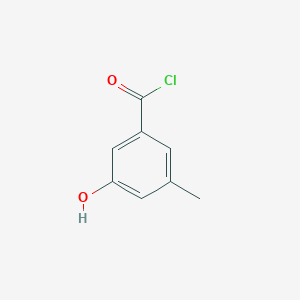
![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)
